4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
Description
The compound 4-(difluoromethyl)-2-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6. Key structural elements include:
- Position 4: A difluoromethyl (-CF₂H) group, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Position 2: A methyl group, contributing to steric bulk and electronic modulation.
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F5N5/c1-10-23-12(15(17)18)8-14(24-10)26-6-4-25(5-7-26)13-3-2-11(9-22-13)16(19,20)21/h2-3,8-9,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRGNNUFDWKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be related to neuroprotection and anti-neuroinflammatory pathways. Pyrimidine and its derivatives, which include this compound, have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability in the nervous system.
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties and promising neuroprotective activity. The compound’s action leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrimidine vs. Thienopyrimidine
- Target Compound : Pyrimidine core (N-containing six-membered ring with two nitrogen atoms). Pyrimidines are widely used in drug design due to their resemblance to nucleic acid bases, enabling interactions with biological targets like kinases or polymerases.
- Analog (): Thienopyrimidine, where a thiophene ring is fused to pyrimidine.
Piperazine vs. Piperidine Linkers
Substituent Effects
Fluorinated Groups
- Target Compound : Difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups enhance lipophilicity (logP) and resist oxidative metabolism.
- Analog () : Compounds like 9a (trifluoromethylbenzoyl) and 9b (chloro-trifluoromethylbenzoyl) demonstrate how fluorinated substituents improve bioavailability and enzyme-binding affinity .
Aromatic and Sulfonyl Modifications
- Target Compound : Pyridine with -CF₃ enables π-π stacking and dipole interactions.
Physicochemical Properties
The target compound’s balance of fluorinated groups and pyridine likely offers intermediate logP and solubility compared to benzoyl (high lipophilicity) or sulfonyl (high polarity) analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
